molecular formula C3H7FO3S B1382835 3-Hydroxypropane-1-sulfonyl fluoride CAS No. 1803600-26-1

3-Hydroxypropane-1-sulfonyl fluoride

Cat. No. B1382835
M. Wt: 142.15 g/mol
InChI Key: FTKNVFKAXCNTQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 3-Hydroxypropane-1-sulfonyl fluoride, has been a topic of interest in recent years . A variety of methods have been developed, including the use of sulfuryl fluoride gas (SO2F2) and other solid reagents (FDIT and AISF) as synthetic equivalents of electrophilic “FSO2+” synthons . Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2˙) is more challenging and remains less well explored .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypropane-1-sulfonyl fluoride is characterized by a sulfur (VI)-fluoride exchange (SuFEx) chemistry . This discerning reactivity has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads .


Chemical Reactions Analysis

Sulfonyl fluorides, including 3-Hydroxypropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Scientific Research Applications

Fluorosulfonylation Reagents and SuFEx Chemistry

  • Development of New Reagents : 3-Hydroxypropane-1-sulfonyl fluoride is related to fluorosulfonylation reagents like 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), used for regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Mass Spectrometric Analysis

  • Spectrometric Investigations : Studies have utilized ultraviolet irradiation-induced substitution reactions with hydroxyl radicals for mass spectrometric analysis of compounds like perfluorooctane sulfonyl fluoride (Wang et al., 2016).

Chemical Synthesis Methods

  • Synthesis of Enaminyl Sulfonyl Fluoride : New reagents like (E)-2-methoxyethene-1-sulfonyl fluoride have been developed for constructing enaminyl sulfonyl fluorides, highlighting advancements in synthetic methods (Liu, Tang, & Qin, 2023).
  • Electrochemical Synthesis : Electrochemical approaches are being explored for preparing sulfonyl fluorides, providing a mild and environmentally friendly method (Laudadio et al., 2019).
  • Machine Learning in Synthesis : Machine learning techniques are being applied to map reaction landscapes and predict optimal conditions for sulfonyl fluoride synthesis (Nielsen et al., 2018).

Novel Synthetic Applications

  • Rapid Access to Aliphatic Sulfonyl Fluorides : Innovative methods like visible-light-mediated decarboxylative fluorosulfonylethylation are being used for synthesizing diverse sulfonyl fluorides, highlighting the chemical versatility of these compounds (Xu et al., 2019).

Safety And Hazards

3-Hydroxypropane-1-sulfonyl fluoride is classified as acutely toxic if swallowed and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to not eat, drink, or smoke when using this product .

Future Directions

The future directions for 3-Hydroxypropane-1-sulfonyl fluoride involve further exploration of its synthesis and applications. Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This highlights the potential for further advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

properties

IUPAC Name

3-hydroxypropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FO3S/c4-8(6,7)3-1-2-5/h5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKNVFKAXCNTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290625
Record name 3-Hydroxy-1-propanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropane-1-sulfonyl fluoride

CAS RN

1803600-26-1
Record name 3-Hydroxy-1-propanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-propanesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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